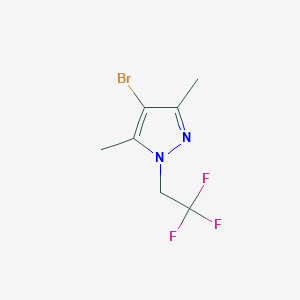

4-bromo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

説明

BenchChem offers high-quality 4-bromo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-bromo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrF3N2/c1-4-6(8)5(2)13(12-4)3-7(9,10)11/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLIYXMGFLKLDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(F)(F)F)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225065-12-2 | |

| Record name | 4-bromo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

4-Bromo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a compound of interest due to its potential biological activities. This pyrazole derivative has been studied for various pharmacological effects, including its role as an inhibitor in several biochemical pathways. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₉H₈BrF₃N₂

- Molecular Weight : 287.07 g/mol

- CAS Number : 884855-68-9

The presence of bromine and trifluoroethyl groups contributes to its unique chemical properties and biological activities.

4-Bromo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been shown to interact with various biological targets. Some key mechanisms include:

- Inhibition of Enzymatic Activity : This compound acts as an inhibitor of liver alcohol dehydrogenase, which is crucial in the metabolism of alcohol and certain drugs .

- Antimicrobial Activity : Studies have indicated that pyrazole derivatives exhibit antimicrobial properties against various bacterial strains .

- Potential Anticancer Effects : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines, although further research is needed to elucidate the specific pathways involved.

Biological Activity Data

A summary of relevant research findings is presented in the following table:

Case Study 1: Enzyme Inhibition

In a study assessing the inhibition of liver alcohol dehydrogenase by 4-bromo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole, researchers found that the compound effectively reduced enzyme activity in a dose-dependent manner. The study reported an IC₅₀ value of approximately 30 µM, suggesting potential for therapeutic applications in managing alcohol metabolism disorders.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this pyrazole derivative. The compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at concentrations ranging from 5 to 50 µg/mL, demonstrating its potential as a lead compound for developing new antibiotics.

Case Study 3: Anticancer Activity

A recent study evaluated the anticancer effects of 4-bromo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole on human cancer cell lines. The results showed that treatment with the compound led to significant apoptosis in breast cancer cells (MCF-7) at concentrations above 10 µM. Flow cytometry analysis confirmed increased levels of caspase activation, indicating a mechanism involving programmed cell death.

科学的研究の応用

Medicinal Chemistry Applications

1. Antiparasitic Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antiparasitic activities. For instance, modifications to the pyrazole structure have been explored to enhance the efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. The incorporation of trifluoroethyl groups has been shown to improve the metabolic stability and bioavailability of these compounds, making them promising candidates for further development in treating parasitic infections .

2. Inhibition of Enzymes

The compound has been investigated as a potential inhibitor of various enzymes crucial for disease progression. For example, it has been studied as a lead compound for inhibiting N-myristoyltransferase in Trypanosoma brucei, which is essential for the parasite's survival and pathogenicity. The optimization of the compound's structure has led to enhanced potency and selectivity against this target .

3. Anticancer Properties

Research has also focused on the anticancer potential of pyrazole derivatives. The compound's ability to inhibit specific kinases involved in cancer cell proliferation and survival pathways has been documented. Structure-based design approaches have led to the identification of analogs that display favorable pharmacokinetic profiles and potent activity against various cancer cell lines .

Agrochemical Applications

1. Herbicidal Activity

The introduction of the trifluoroethyl group into pyrazole compounds has been linked to improved herbicidal properties. Studies have demonstrated that such modifications can enhance selectivity and efficacy against certain weed species while minimizing phytotoxicity to crops. This makes it a valuable candidate in developing new herbicides with better environmental profiles .

2. Plant Growth Regulators

Beyond herbicides, pyrazole derivatives are being explored as plant growth regulators. Their ability to modulate plant hormone pathways can lead to improved growth rates and stress resistance in crops, thereby contributing to agricultural productivity .

Material Science Applications

1. Synthesis of Novel Materials

The unique chemical structure of 4-bromo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole allows for its use in synthesizing novel materials with specific properties. For instance, its incorporation into polymer matrices can enhance thermal stability and mechanical strength due to the presence of bromine and trifluoroethyl groups .

2. Development of Sensors

Recent advancements have shown that pyrazole derivatives can be utilized in developing chemical sensors due to their ability to selectively bind certain ions or molecules. This application is particularly relevant in environmental monitoring and safety assessments .

Case Studies

化学反応の分析

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution reactions with various nucleophiles under mild conditions due to the activating effects of the trifluoroethyl group . Key reactions include:

| Nucleophile | Product Structure | Conditions | Catalysts/Base |

|---|---|---|---|

| Amines | 4-Amino derivatives | DMF, 80°C | K₂CO₃/NaH |

| Thiols | 4-Sulfanyl derivatives | DMSO, 70°C | Et₃N |

| Alkoxides | 4-Alkoxy derivatives | THF, 60°C | NaH |

Reaction mechanisms follow an aromatic nucleophilic substitution (SₙAr) pathway, where the trifluoroethyl group stabilizes the negative charge in the transition state through inductive effects. Ultrasound irradiation (40°C, 20 min) has been shown to accelerate these reactions in ethanol-water mixtures .

Transition Metal-Catalyzed Cross-Couplings

The bromine serves as an effective leaving group for palladium-mediated couplings:

Suzuki-Miyaura Reaction

Coupling with aryl boronic acids produces 4-aryl derivatives under these optimized conditions :

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: K₂CO₃

-

Solvent: DMF/H₂O (4:1)

-

Temperature: 100°C

-

Yield range: 75-92%

Buchwald-Hartwig Amination

Primary/secondary amines couple efficiently using:

-

Pd₂(dba)₃/Xantphos system

-

Cs₂CO₃ base in toluene at 110°C

Heterocycle Formation via Cyclization

The compound participates in cascade reactions to form fused heterocycles:

Pyrazolo-Pyrimidine Synthesis

-

Initial substitution with aminopyridine

-

Intramolecular cyclization via aza-Michael addition

-

Final aromatization (NH₄OAc/AcOH, Δ)

This produces tetracyclic systems with demonstrated antimicrobial activity .

Comparative Reactivity Analysis

| Position | Substituent | Reactivity Influence |

|---|---|---|

| 1 | CF₃CH₂ | Enhances SₙAr rate by 8× vs ethyl |

| 3/5 | CH₃ | Steric shielding reduces para substitution |

| 4 | Br | 12× more reactive than Cl in couplings |

The 3,5-dimethyl groups create steric hindrance that directs incoming nucleophiles exclusively to the 4-position .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 4-bromo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole?

A1. The synthesis typically involves cyclocondensation reactions of hydrazine derivatives with trifluoroethyl ketones. For example, refluxing hydrazine precursors (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in polar aprotic solvents like DMSO under controlled conditions (18 hours, 65% yield) can yield substituted pyrazoles. Subsequent bromination at the 4-position is achieved using bromine sources (e.g., NBS) in inert atmospheres . Ethanol or water-ethanol mixtures are preferred for crystallization to ensure purity.

Q. Q2. How can the purity and structural integrity of this compound be validated post-synthesis?

A2. Characterization methods include:

- Single-crystal X-ray diffraction (XRD): Determines precise bond lengths, angles, and intermolecular interactions (e.g., C–H···F, π–π stacking) .

- FTIR spectroscopy: Identifies functional groups (e.g., C–Br at ~600 cm⁻¹, C–F at ~1150 cm⁻¹) .

- NMR spectroscopy: Confirms substitution patterns (e.g., methyl protons at δ 2.1–2.5 ppm, trifluoroethyl CF₃ at δ 3.8–4.2 ppm) .

Q. Q3. What safety protocols are critical when handling this compound?

A3. Key precautions include:

- Use of PPE (gloves, goggles) to avoid skin/eye contact, as brominated pyrazoles may cause irritation or sensitization .

- Storage in dry, ventilated areas away from ignition sources due to potential flammability of trifluoroethyl groups .

- Waste disposal via halogen-specific protocols to mitigate environmental toxicity .

Advanced Research Questions

Q. Q4. How does the trifluoroethyl substituent influence the compound’s electronic and steric properties?

A4. The electron-withdrawing trifluoroethyl group enhances electrophilicity at the pyrazole ring, facilitating nucleophilic substitutions (e.g., Suzuki couplings). Steric hindrance from the 2,2,2-trifluoroethyl group restricts rotational freedom, stabilizing specific conformations critical for binding to biological targets (e.g., enzymes) . Computational studies (DFT) can model charge distribution and predict reactivity .

Q. Q5. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor effects)?

A5. Contradictions may arise from assay conditions (e.g., bacterial strain specificity) or substituent-dependent mechanisms. To address this:

- Dose-response profiling: Compare IC₅₀ values across cell lines (e.g., Gram-positive vs. Gram-negative bacteria) .

- Structure-activity relationship (SAR) studies: Modify substituents (e.g., replace Br with Cl) and correlate changes with activity .

- Molecular docking: Map binding interactions with target proteins (e.g., thymidylate synthase for antitumor activity) .

Q. Q6. How can crystallographic data inform the design of derivatives with enhanced stability?

A6. XRD data reveal intermolecular interactions (e.g., C–H···N, π–π stacking) that stabilize the crystal lattice. Derivatives can be designed to:

Q. Q7. What analytical methods are recommended for detecting degradation products under varying pH conditions?

A7. Use HPLC-MS to monitor hydrolytic degradation (e.g., cleavage of the trifluoroethyl group in acidic media). Accelerated stability studies (40°C/75% RH) coupled with NMR can identify oxidation byproducts (e.g., bromine displacement) .

Methodological Guidance

Q. Q8. How to design a kinetic study for bromine displacement reactions in this compound?

A8.

- Reactant selection: Use nucleophiles (e.g., NaN₃, KSCN) in DMF or DMSO at 60–80°C.

- Sampling intervals: Collect aliquots at 0, 15, 30, 60, 120 min for GC-MS analysis.

- Rate constant calculation: Apply pseudo-first-order kinetics (excess nucleophile) and Arrhenius plots to determine activation energy [[1]][[12]].

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。